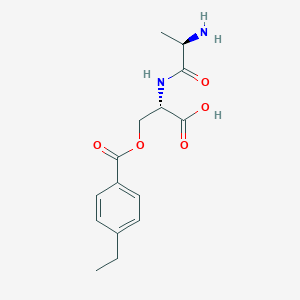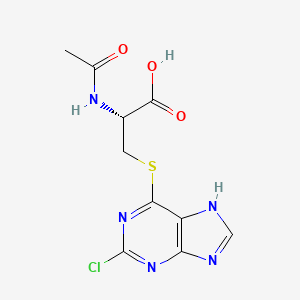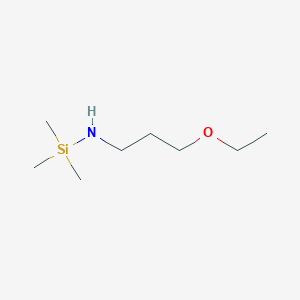![molecular formula C19H42O3Si B12631002 Decyltris[(propan-2-yl)oxy]silane CAS No. 921605-16-5](/img/structure/B12631002.png)
Decyltris[(propan-2-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyltris[(propan-2-yl)oxy]silane is an organosilicon compound characterized by the presence of a decyl group attached to a silicon atom through three propan-2-yl groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decyltris[(propan-2-yl)oxy]silane typically involves the reaction of decyltrichlorosilane with isopropanol in the presence of a base. The reaction proceeds as follows: [ \text{Decyltrichlorosilane} + 3 \text{Isopropanol} \rightarrow \text{this compound} + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Decyltris[(propan-2-yl)oxy]silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and isopropanol.
Condensation: Forms siloxane bonds through the elimination of isopropanol.
Substitution: Reacts with nucleophiles to replace the isopropoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid.
Condensation: Often facilitated by heating or using a catalyst like titanium tetrachloride.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: Produces silanols and isopropanol.
Condensation: Forms siloxane polymers.
Substitution: Yields substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Decyltris[(propan-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible coatings.
Industry: Utilized in the production of water-repellent coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Decyltris[(propan-2-yl)oxy]silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the creation of a stable, cross-linked network that imparts desirable properties such as hydrophobicity and chemical resistance. The molecular targets and pathways involved include the interaction of the silane with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
Comparación Con Compuestos Similares
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Triisopropyl[(trimethylsilyl)ethynyl]silane
- Propargyloxytrimethylsilane
Uniqueness
Decyltris[(propan-2-yl)oxy]silane is unique due to its long decyl chain, which imparts enhanced hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring water repellency and chemical resistance.
Propiedades
Número CAS |
921605-16-5 |
|---|---|
Fórmula molecular |
C19H42O3Si |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
decyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C19H42O3Si/c1-8-9-10-11-12-13-14-15-16-23(20-17(2)3,21-18(4)5)22-19(6)7/h17-19H,8-16H2,1-7H3 |
Clave InChI |
LILGYOCNANBWTO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](OC(C)C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


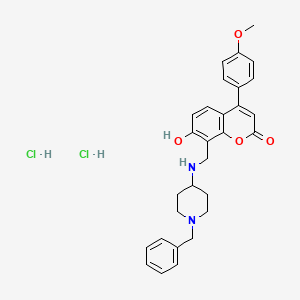
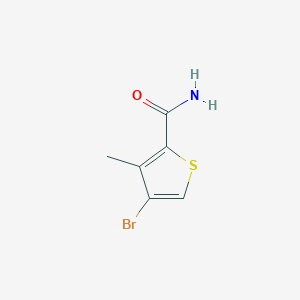
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
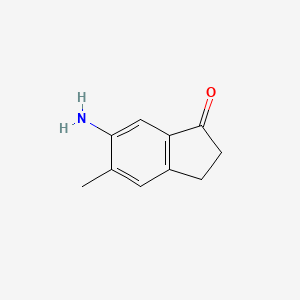
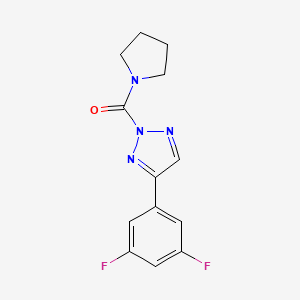
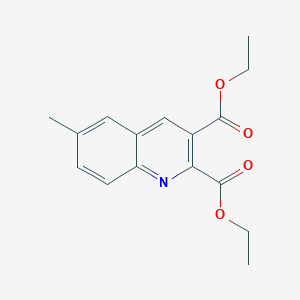
![5-(2-Methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12630955.png)
![(1-Benzofuran-5-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12630975.png)
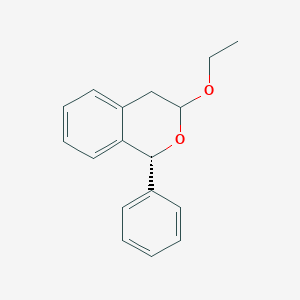
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
